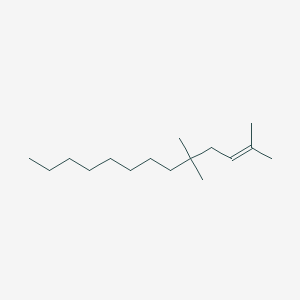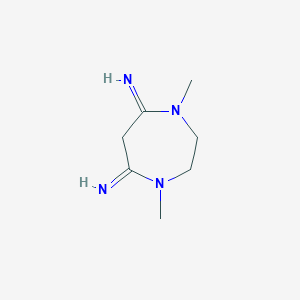![molecular formula C17H18O2 B14223469 [1,1'-Biphenyl]-2-carboxylic acid, butyl ester CAS No. 577784-81-7](/img/structure/B14223469.png)
[1,1'-Biphenyl]-2-carboxylic acid, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from [1,1’-Biphenyl]-2-carboxylic acid and butanol, forming a butyl ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
[1,1’-Biphenyl]-2-carboxylic acid+ButanolH2SO4[1,1’-Biphenyl]-2-carboxylic acid, butyl ester+H2O
The reaction is typically carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of water, which drives the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and butanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: [1,1’-Biphenyl]-2-carboxylic acid and butanol.
Reduction: [1,1’-Biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the interaction of esters with biological molecules.
Industry: Used in the manufacture of perfumes and flavoring agents due to its pleasant odor
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming the carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
Butyl benzoate: Similar ester structure but derived from benzoic acid.
Butyl acetate: An ester derived from acetic acid, commonly used as a solvent.
Ethyl benzoate: An ester derived from benzoic acid and ethanol.
Uniqueness
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is unique due to the presence of the biphenyl moiety, which imparts distinct chemical properties compared to simpler esters like butyl acetate. The biphenyl group can participate in π-π interactions, making this compound useful in materials science and organic electronics .
Propiedades
Número CAS |
577784-81-7 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
butyl 2-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-2-3-13-19-17(18)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
Clave InChI |
XEIXLYMZKUMPDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


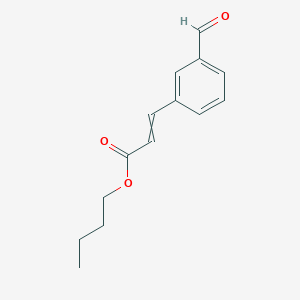
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

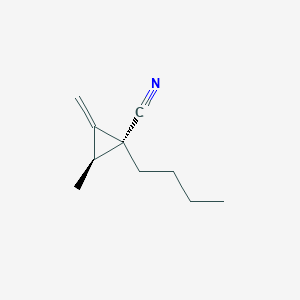
![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
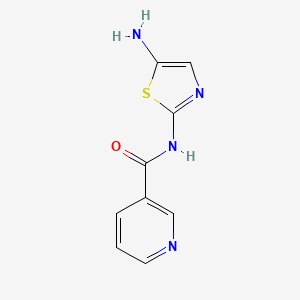
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
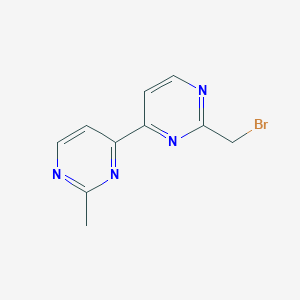
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
